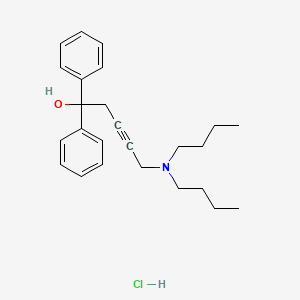
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DBU-P, is a compound used in scientific research. It is a potent and selective inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its anticancer effects by inhibiting the PP4 enzyme, which is involved in various cellular processes, including DNA repair, cell cycle regulation, and cell survival. By inhibiting this enzyme, this compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate various signaling pathways involved in apoptosis. Additionally, it has been found to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases and checkpoint kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride is its potent and selective inhibition of the PP4 enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. One area of interest is the development of more potent and selective inhibitors of the PP4 enzyme. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in cancer treatment. Finally, more research is needed to understand the mechanisms underlying the toxicity of this compound and to develop strategies to minimize its adverse effects.
Méthodes De Synthèse
The synthesis of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride involves several steps, including the reaction of dibutylamine with 1,3-dibromo-5-(trifluoromethyl)benzene to form the dibutylamino derivative. The resulting compound is then subjected to a Suzuki coupling reaction with 1,1-diphenyl-3-penten-1-ol to obtain the final product.
Applications De Recherche Scientifique
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the PP4 enzyme.
Propriétés
IUPAC Name |
5-(dibutylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO.ClH/c1-3-5-20-26(21-6-4-2)22-14-13-19-25(27,23-15-9-7-10-16-23)24-17-11-8-12-18-24;/h7-12,15-18,27H,3-6,19-22H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDDHZOOSGBYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

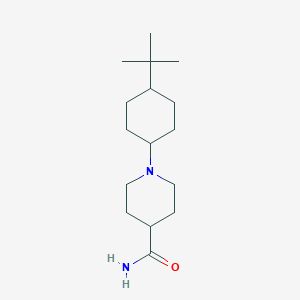
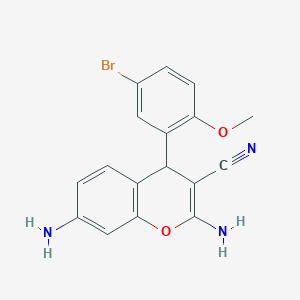
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
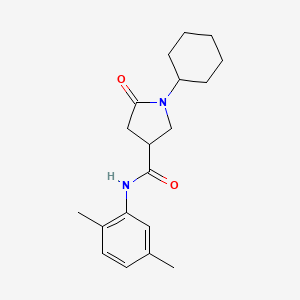
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
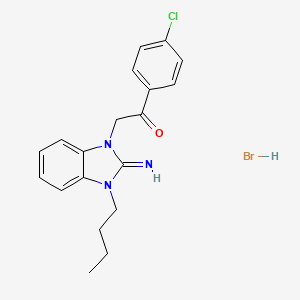
![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)
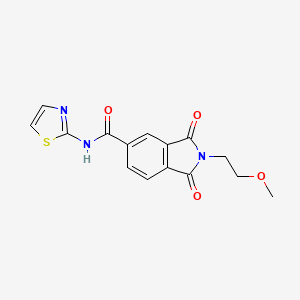
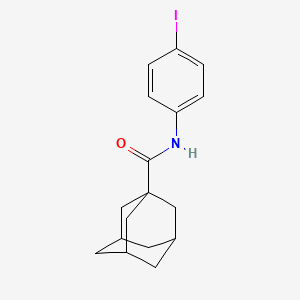
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)